molecular formula C24H19NO3S B12155518 Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate

Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate

Katalognummer: B12155518
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: SFKATHKKPPAPAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a naphthylacetylamino group and a phenyl group attached to a thiophene ring, with a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthylacetylamino Intermediate: This step involves the acylation of 2-naphthylamine with acetic anhydride to form 2-naphthylacetamide.

    Synthesis of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-bromo-5-phenylthiophene.

    Coupling Reaction: The naphthylacetylamino intermediate is then coupled with the thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(2-naphthylamino)-5-phenylthiophene-3-carboxylate
  • Methyl 2-(2-naphthylacetylamino)-5-(4-methylphenyl)thiophene-3-carboxylate
  • Methyl 2-(2-naphthylacetylamino)-5-(4-chlorophenyl)thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its naphthylacetylamino group and phenylthiophene core contribute to its stability and reactivity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C24H19NO3S

Molekulargewicht

401.5 g/mol

IUPAC-Name

methyl 2-[(2-naphthalen-1-ylacetyl)amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H19NO3S/c1-28-24(27)20-15-21(17-9-3-2-4-10-17)29-23(20)25-22(26)14-18-12-7-11-16-8-5-6-13-19(16)18/h2-13,15H,14H2,1H3,(H,25,26)

InChI-Schlüssel

SFKATHKKPPAPAW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.